N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide
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Overview
Description
N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a benzyl group and a carbothioamide functional group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Carbothioamide Group: The final step involves the reaction of the benzylated piperidine with 4-acetylphenyl isothiocyanate under mild conditions to form the desired carbothioamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors, while the carbothioamide group may form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylpiperidine-1-carbothioamide: Similar structure but with a methyl group instead of a benzyl group.
N-(4-acetylphenyl)-4-phenylpiperidine-1-carbothioamide: Contains a phenyl group instead of a benzyl group.
Uniqueness
N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is unique due to the presence of both a benzyl group and a carbothioamide group, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
474312-03-3 |
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Molecular Formula |
C21H24N2OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C21H24N2OS/c1-16(24)19-7-9-20(10-8-19)22-21(25)23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25) |
InChI Key |
IPTPRRCWIJUTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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